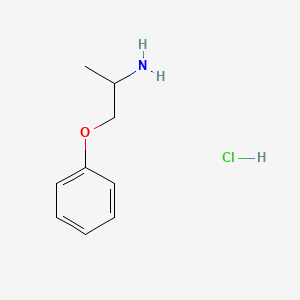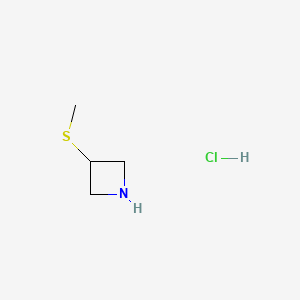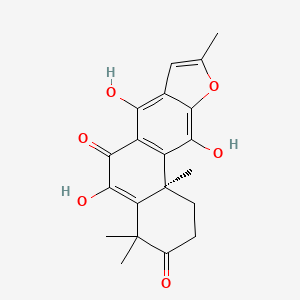
Sakakin
Vue d'ensemble
Description
Sakakin is a natural product . It is a compound that belongs to dihydroflavonoid . It was originally separated from the bark of the cherry tree .
Synthesis Analysis
This compound can be synthesized from glucose by engineered Saccharomyces cerevisiae . A de novo biosynthesis pathway of this compound was constructed in S. cerevisiae, and after a series of heterogenous gene integration, a biosynthetic pathway of this compound from glucose was successfully constructed .Molecular Structure Analysis
This compound has a molecular formula of C13H18O7 . It has a molecular weight of 286.28 g/mol . The InChIKey of this compound is YTXIGTCAQNODGD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a light yellow crystalline powder . It is soluble in methanol, ethanol, DMSO, and other organic solvents . It has a molecular weight of 286.28 g/mol . The topological polar surface area of this compound is 120 Ų .Applications De Recherche Scientifique
Effets antidépresseurs
Le glucoside d'orcinol (OG) est reconnu pour ses effets antidépresseurs {svg_1}. Il a été constaté qu'il avait des effets anxiolytiques sur les souris et produisait des effets antidépresseurs en bloquant les déficits comportementaux et neuronaux des rats CUMS {svg_2}.
Biosynthèse et production
Une ligne de production de criblage efficace a été mise en place pour identifier l'orcinol synthase (ORS) hautement active et l'UDP-glycosyltransférase (UGT) dépendante de l'UDP impliquées dans la biosynthèse de l'OG {svg_3}. Cette étude fournit une référence pour l'identification rapide des gènes fonctionnels et la production à haut rendement de produits naturels {svg_4}.
Production à haut rendement dans Yarrowia Lipolytica
La production d'OG dans Yarrowia lipolytica a été améliorée de 100 fois, ce qui a donné un rendement final de 43,46 g/L (0,84 g/g DCW), soit près de 6 400 fois supérieur au rendement d'extraction des racines de C. orchioides {svg_5}.
Régularité pharmacocinétique
Des études ont été conçues pour explorer la régularité pharmacocinétique de la concentration plasmatique, la distribution tissulaire et l'excrétion du glucoside d'orcinol {svg_6}.
Médecine traditionnelle chinoise
L'OG se trouve principalement dans le rhizome de l'herbe chinoise traditionnelle Curculigo orchioides Gaertn {svg_7}. Il est utilisé en médecine traditionnelle pour ses divers effets bénéfiques.
Applications thérapeutiques potentielles
Bien que les applications thérapeutiques spécifiques de l'OG soient encore à l'étude, ses effets antidépresseurs et anxiolytiques suggèrent des utilisations potentielles dans le traitement des troubles de la santé mentale {svg_8} {svg_9}.
Mécanisme D'action
- Osteoclastogenesis : It inhibits the formation of osteoclasts, which are cells responsible for bone resorption . By scavenging reactive oxygen species (ROS), it elevates the expression of antioxidant enzymes via the Nrf2/Keap1 pathway.
Mode of Action:
The interaction between “Sakakin” and its targets leads to specific changes:
- ROS Scavenging : By scavenging ROS, “this compound” reduces oxidative stress, which is crucial for preventing senile osteoporosis .
- mTOR Pathway Activation : It inhibits autophagy by activating the mTOR pathway, further contributing to osteoclastogenesis inhibition .
Biochemical Pathways:
The affected pathways include:
- Nrf2/Keap1 Pathway : Activation of this pathway enhances antioxidant enzyme expression, protecting against oxidative damage .
- Autophagy Regulation : “this compound” modulates autophagy through mTOR signaling, impacting osteoclast function .
Pharmacokinetics:
The ADME properties of “this compound” are essential for understanding its bioavailability:
- Absorption : It is absorbed efficiently, especially when administered via optimized fermentation processes .
Result of Action:
The molecular and cellular effects of “this compound” include:
- Bone Health : By inhibiting osteoclastogenesis, it helps maintain bone density and prevents osteoporosis .
Action Environment:
Environmental factors influence “this compound” in the following ways:
Activité Biologique
Sakakin has been shown to have a variety of biological activities. In vitro studies have shown that this compound has anti-inflammatory, anti-oxidant, and anti-cancer activities. It has also been shown to have anti-angiogenic, anti-viral, and anti-fungal activities.
Biochemical and Physiological Effects
In vitro studies have shown that this compound has several biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which is important for the regulation of blood pressure. It has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450.
Avantages Et Limitations Des Expériences En Laboratoire
Sakakin has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to synthesize and administer in experiments. It is also relatively inexpensive, making it a cost-effective option for researchers. Additionally, this compound is a novel compound, which means there is a lack of existing research to compare results to. However, there are some limitations to using this compound in laboratory experiments. For example, the exact mechanism of action is not yet known, which can make it difficult to interpret results. Additionally, there is limited information available on the long-term effects of this compound, which can make it difficult to assess the safety of the compound.
Orientations Futures
There are several potential future directions for Sakakin research. One potential direction is to further investigate the mechanism of action of the compound. This could include studying the interactions between this compound and different proteins and enzymes in the body, as well as its effects on neurotransmitter release and metabolism. Additionally, further research could be conducted to investigate the long-term effects of this compound. This could include studying the effects of chronic administration of the compound in animal models. Additionally, further research could be conducted to investigate the potential therapeutic applications of this compound. This could include studying the effects of the compound on various diseases, such as cancer, diabetes, and cardiovascular disease. Finally, further research could be conducted to investigate the potential of this compound as a drug delivery system. This could include studying the effects of this compound on the absorption, distribution, and metabolism of other compounds.
Méthodes De Synthèse
Sakakin is synthesized using a three-step process. The first step involves the reaction of an aminopiperidine with an aldehyde in the presence of a base catalyst. The second step involves the reaction of the resulting product with a secondary amine. The third step involves the reaction of the resulting product with a tertiary amine. The final product is a piperidinone derivative, which is this compound.
Safety and Hazards
Sakakin should be handled with care to avoid dust formation . It is recommended to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . Personnel should be evacuated to safe areas .
Analyse Biochimique
Biochemical Properties
Sakakin interacts with various enzymes and proteins in biochemical reactions. It has been found to facilitate the shift of Mesenchymal Stem Cell (MSC) fate to osteoblast and prevent adipogenesis via the Wnt/β-catenin signaling pathway . This indicates that this compound plays a significant role in cell differentiation and adipogenesis prevention.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It has been noted for its antidepressant effects . In a study, this compound was found to improve depressive behavior in chronic unpredictable mild stress (CUMS) rats by downregulating Hypothalamic-Pituitary-Adrenal (HPA) axis hyperactivity and increasing Brain-Derived Neurotrophic Factor (BDNF) expression and ERK1/2 phosphorylation in the hippocampus .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to downregulate HPA axis hyperactivity, increase BDNF expression, and enhance ERK1/2 phosphorylation in the hippocampus . These actions suggest that this compound may bind to certain biomolecules, inhibit or activate enzymes, and induce changes in gene expression.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, this compound at doses of 5 and 10 mg/kg has been found to increase the number of head-dips in the hole-board test in mice, indicating its anxiolytic effects
Propriétés
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O7/c1-6-2-7(15)4-8(3-6)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3/t9-,10-,11+,12-,13?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXIGTCAQNODGD-HENWMNBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743247 | |
| Record name | 3-Hydroxy-5-methylphenyl D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21082-33-7 | |
| Record name | 3-Hydroxy-5-methylphenyl D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21082-33-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



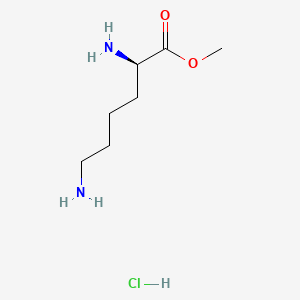
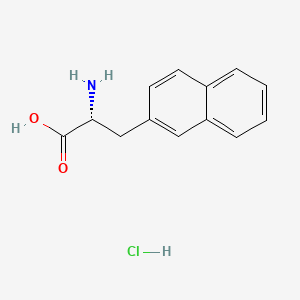


![(2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B600113.png)
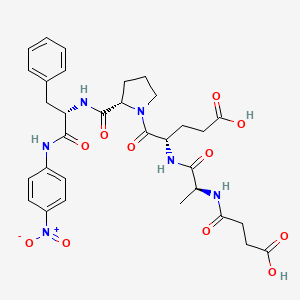
![(3aS,4S,5S,6aR)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B600116.png)
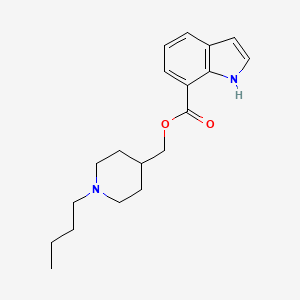
![Spiro[3,8-dioxatricyclo[5.1.0.02,4]octane-5,2-oxirane] (9CI)](/img/no-structure.png)
